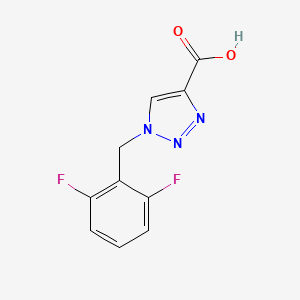

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJHWTKDQYKYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168080 | |

| Record name | CGP-47292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-11-8 | |

| Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP-47292 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-47292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-47292 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole heterocycle is a cornerstone in modern medicinal chemistry, valued for its stability, versatility, and ability to engage in hydrogen bonding.[1] Its resistance to metabolic degradation, along with its role as a bioisostere for amide bonds, makes it a privileged scaffold in drug design.[2][1] The target molecule of this guide, this compound, is a significant compound, notably recognized as a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat severe epilepsy syndromes.[3][4][5][6]

This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this target molecule. The chosen synthetic strategy leverages the power of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," a concept that has revolutionized chemical synthesis by offering reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8][9][10]

Strategic Analysis: A Three-Stage Synthetic Approach

The synthesis is logically structured into three distinct stages, beginning with commercially available starting materials and culminating in the desired carboxylic acid.

-

Preparation of the Azide Synthon: The synthesis initiates with the conversion of 2,6-difluorobenzyl bromide into 2,6-difluorobenzyl azide. This step installs the essential azide functionality required for the subsequent cycloaddition.

-

Formation of the Triazole Core via CuAAC: The cornerstone of the synthesis is the regioselective 1,3-dipolar cycloaddition between the synthesized 2,6-difluorobenzyl azide and an alkyne partner, ethyl propiolate. This "click" reaction forges the stable 1,4-disubstituted triazole ring.

-

Final Hydrolysis to the Carboxylic Acid: The concluding step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the final product, this compound.

This pathway is superior to the classical thermal Huisgen cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[8][11][12] The copper-catalyzed variant proceeds efficiently at ambient temperatures and provides exclusive formation of the desired 1,4-disubstituted product.[8][11]

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2,6-Difluorobenzyl Azide

The initial stage involves a standard nucleophilic substitution reaction (SN2) to convert a benzylic halide into the corresponding azide.

Rationale: 2,6-Difluorobenzyl bromide is an excellent substrate for SN2 reactions due to the electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-bromine bond, and the benzylic position, which stabilizes the transition state. Sodium azide serves as a potent and readily available nucleophile.

Caption: Workflow for the synthesis of 2,6-difluorobenzyl azide.

Detailed Protocol:

-

To a round-bottom flask, add 2,6-difluorobenzyl bromide (1.0 eq) and a suitable solvent such as water or DMF (dimethylformamide).[13]

-

Add sodium azide (NaN₃, 1.1-1.2 eq).

-

Heat the reaction mixture to approximately 70-75 °C and stir for 12-30 hours.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature. If water was used as the solvent, the product can often be extracted directly with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2,6-difluorobenzyl azide, which can often be used in the next step without further purification.

Part 2: Copper-Catalyzed Synthesis of Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

This step is the key bond-forming reaction, creating the central triazole ring with high regioselectivity.

Mechanism Rationale: The CuAAC reaction proceeds via a mechanism that is significantly more complex than a simple concerted cycloaddition.[7] The active Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[11] The Cu(I) ion first coordinates with the terminal alkyne (ethyl propiolate) to form a copper-acetylide intermediate.[14][15] This intermediate then reacts with the azide in a stepwise fashion, passing through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-disubstituted triazole product.[7][15][]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step.

Detailed Protocol:

-

In a flask, dissolve 2,6-difluorobenzyl azide (1.0 eq) and ethyl propiolate (1.0-1.1 eq) in a solvent mixture, typically tert-butanol and water (1:1 ratio).[17]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

-

Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture will typically change color as the Cu(I) catalyst is formed.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary to yield the pure triazole ester.

Part 3: Hydrolysis to this compound

The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester.

Rationale: Alkaline hydrolysis, or saponification, is an effective and irreversible method for converting an ester to a carboxylic acid.[18][19] A stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as a nucleophile, attacking the ester's carbonyl carbon.[19] The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.[20][21]

Caption: Final hydrolysis step to yield the target carboxylic acid.

Detailed Protocol:

-

Dissolve the triazole ester (1.0 eq) from Part 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2.[20]

-

A precipitate of the carboxylic acid product will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound, as a solid. The product's identity and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.

Data Summary

The following table summarizes the key transformations in the synthesis.

| Step | Reaction | Key Reagents & Catalysts | Typical Yield | Product |

| 1 | Azide Synthesis (SN2) | 2,6-Difluorobenzyl bromide, Sodium Azide | >90% | 2,6-Difluorobenzyl Azide |

| 2 | CuAAC "Click" Reaction | Ethyl Propiolate, CuSO₄·5H₂O, Sodium Ascorbate | 85-95% | Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate |

| 3 | Ester Hydrolysis | Sodium Hydroxide, Hydrochloric Acid | >95% | This compound |

Overall Synthetic Workflow

The complete synthetic pathway is a robust and efficient route to the target molecule, relying on well-established and high-yielding chemical transformations.

Caption: Complete three-step synthesis of the target molecule.

References

- mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) - Benchchem.

- Click Chemistry Azide-Alkyne Cycloaddition.

- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- An Overview of Synthetic Approaches towards 1,2,3-Triazoles.

- Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives - ChemicalBook.

- What is the mechanism of click chemistry?

- Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Public

- Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed.

- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace.

- Efficient and straightforward click synthesis of structurally rel

- Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold.

- WO2010043849A1 - Process for the preparation of rufinamide - Google P

- Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC - PubMed Central.

- Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond | Request PDF.

- (PDF)

- The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1.

- Rufinamide: this compound - Glyco MindSynth.

- 21.6 Chemistry of Esters.

- US3274207A - Processes for preparing thiazole carboxylic acids - Google P

- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google P

- 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid - Ascentus Organics Pvt. Ltd..

- This compound - Acanthus Research.

- 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks.

- Benzyl azide synthesis by azidon

- Ester hydrolysis - Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]

- 6. This compound Archives - Acanthus Research [acanthusresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 14. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 17. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 20. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 21. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

physicochemical properties of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CGP-47292)

Abstract

This technical guide provides a comprehensive overview of the core , also known by its synonym Rufinamide Acid or code CGP-47292. As a key metabolite, impurity, and synthetic precursor to the anti-epileptic drug Rufinamide, a thorough understanding of this compound's characteristics is critical for drug development, quality control, and pharmacological research.[1][2][3] This document details the compound's structural features, experimental protocols for determining its key physical properties, and its spectroscopic signature for unambiguous identification. The methodologies are presented from the perspective of a senior application scientist, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction

Chemical Identity and Nomenclature

This compound is a heterocyclic compound integral to the pharmaceutical landscape. Its unambiguous identification is established through a consistent set of identifiers.

| Identifier | Value |

| Systematic Name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid[4] |

| Common Synonyms | Rufinamide Acid, CGP-47292, 4-Descarboxamido Rufanamide 4-Carboxylic Acid[1][5][6] |

| CAS Number | 166196-11-8[3][7][8] |

| Molecular Formula | C₁₀H₇F₂N₃O₂[5][9] |

| Molecular Weight | 239.18 g/mol [5][9] |

Significance in a Pharmaceutical Context

The relevance of this carboxylic acid is intrinsically linked to Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide ), an established anticonvulsant medication used for treating seizure disorders such as Lennox-Gastaut syndrome.[10] This carboxylic acid derivative serves multiple roles:

-

Metabolite: It is a known metabolite of Rufinamide, making it a critical reference standard for pharmacokinetic and drug metabolism studies.[5]

-

Degradation Product: The compound is the primary product of the alkaline hydrolysis of Rufinamide.[2] Its quantification is therefore a validated method for stability-indicating assays in pharmaceutical formulations.[2]

-

Synthetic Intermediate: It is a late-stage intermediate in several patented synthetic routes leading to Rufinamide, where the carboxylic acid is converted to the primary amide.[11]

A precise characterization of its physicochemical properties is thus not merely academic but a regulatory and developmental necessity for ensuring the purity, stability, and safety of Rufinamide.

Chemical Structure and Stereochemistry

Molecular Structure

The molecule consists of a 1,2,3-triazole ring, substituted at the N1 position with a 2,6-difluorobenzyl group and at the C4 position with a carboxylic acid group. The planar triazole and phenyl rings are not coplanar; X-ray crystallography of the corresponding ethyl ester shows a significant dihedral angle of 73.74 (9)° between the two rings.[12]

Caption: Chemical structure of the title compound.

Stereochemical Considerations

The molecule does not possess any chiral centers and is therefore achiral.[5] No stereoisomers are possible, which simplifies its analysis and purification.

Core Physicochemical Properties

The following properties are fundamental to understanding the compound's behavior in both laboratory and physiological environments. While specific experimental values are not all available in public literature, the standard protocols for their determination are outlined below.

| Property | Expected Value / State | Experimental Method |

| Physical State | White to Off-White Solid | Visual Inspection |

| Melting Point | To Be Determined (TBD) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Solubility | TBD (Expected: Poorly soluble in water, soluble in polar aprotic solvents like DMSO, DMF) | Thermodynamic Shake-Flask Method |

| Acidity (pKa) | TBD (Expected: ~3.5 - 4.5) | Potentiometric Titration |

| Lipophilicity (Log P) | TBD | Shake-Flask Method or Reverse-Phase HPLC |

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold-standard method as it directly measures the pH change upon addition of a titrant, allowing for precise calculation of the pKa from the titration curve's half-equivalence point.

Methodology:

-

Preparation: Accurately weigh ~10 mg of the compound and dissolve in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostated vessel at 25°C. Use a calibrated pH electrode and an automated burette.

-

Titration: Titrate the solution with a standardized solution of 0.01 M NaOH. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-neutralization point. The first derivative of the plot (dpH/dV) can be used to accurately locate the equivalence point.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atom-level structural information. While a public spectrum is not available, the expected signals can be predicted based on the known structure.

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

~13-14 ppm: A very broad singlet corresponding to the carboxylic acid proton (-COOH). This signal would disappear upon a D₂O shake.

-

~8.5-9.0 ppm: A singlet for the proton on the C5 of the triazole ring.

-

~7.0-7.6 ppm: A complex multiplet pattern for the three aromatic protons on the difluorobenzyl ring.

-

~5.8 ppm: A singlet for the two benzylic methylene protons (-CH₂-).

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

~160-165 ppm: Carbonyl carbon of the carboxylic acid.

-

~158-162 ppm (doublet): Two carbons of the phenyl ring attached to fluorine (C-F coupling).

-

~110-145 ppm: Remaining aromatic and triazole carbons.

-

~50-55 ppm: Benzylic methylene carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar molecule.

-

Expected Fragmentation (ESI, Negative Mode):

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

Characteristic Vibrational Modes:

-

3300-2500 cm⁻¹: A very broad and strong absorption band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[13]

-

~1700-1725 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[13]

-

~1600 cm⁻¹ & ~1475 cm⁻¹: Absorptions from C=C stretching within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.

-

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of the compound and for its quantification in stability studies. A validated stability-indicating method has been published.[2]

Experimental Protocol: Purity Determination by RP-HPLC [2]

Caption: Workflow for HPLC purity analysis.

-

Rationale: This reverse-phase (RP-HPLC) method effectively separates the polar carboxylic acid from its less polar amide precursor (Rufinamide) and other potential non-polar impurities. The C8 column provides sufficient retention without excessive peak tailing. UV detection at 210 nm is chosen to capture the electronic transitions of the aromatic and triazole chromophores, ensuring high sensitivity.[2]

Synthesis and Chemical Stability

Key Synthetic Routes

The title compound is accessible through two primary pathways:

-

Direct Synthesis: A common route involves the [3+2] cycloaddition (Huisgen cycloaddition) of 2-(azidomethyl)-1,3-difluorobenzene with an ethyl or methyl propiolate. The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.[11][12]

-

Degradation: As previously noted, the compound is formed via the hydrolysis of the amide bond in Rufinamide, a reaction that proceeds readily under alkaline conditions.[2]

References

- 1. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | 166196-11-8 [chemicalbook.com]

- 2. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Archives - Acanthus Research [acanthusresearch.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [precision.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 166196-11-8|this compound|BLD Pharm [bldpharm.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. glycomindsynth.com [glycomindsynth.com]

- 10. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 12. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uab.edu [uab.edu]

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

Introduction: The Imperative of Unambiguous Structure Verification

The core challenge lies in confirming the precise connectivity and regiochemistry of the substituted triazole ring. The ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is expected to yield the 1,4-disubstituted regioisomer, but verification is paramount.[3] This guide outlines a self-validating workflow that combines mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques to build an unassailable case for the molecular structure.

Part 1: Foundational Analysis - Molecular Mass and Elemental Composition

Before delving into the intricacies of atomic connectivity, the first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unambiguous elemental composition from a highly accurate mass measurement.[4][5]

High-Resolution Mass Spectrometry (HRMS)

Causality: The objective is to measure the mass of the molecular ion with sufficient accuracy (typically < 5 ppm) to distinguish its elemental formula (C₁₀H₇F₂N₃O₂) from all other plausible combinations of elements.[4] Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the polar carboxylic acid group, which is readily ionized in either positive or negative mode.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized material in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is expected.

-

Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurement.

-

Data Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the proposed formula.

Expected Data & Interpretation: The molecular formula C₁₀H₇F₂N₃O₂ corresponds to a theoretical monoisotopic mass of 239.0509.[6]

| Ion | Theoretical m/z | Expected Measured m/z (within 5 ppm) |

| [M+H]⁺ | 240.0587 | 240.0587 ± 0.0012 |

| [M-H]⁻ | 238.0431 | 238.0431 ± 0.0012 |

Confirmation of the measured mass within this tolerance provides strong evidence for the correct elemental composition. Further analysis of the fragmentation patterns in tandem MS (MS/MS) can provide initial structural clues.[7][8] Key expected fragments would arise from the loss of N₂ (characteristic of triazoles), CO₂, and cleavage at the benzylic position.[7]

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying characteristic bond vibrations.[9]

Causality: Each functional group (carboxylic acid, aromatic ring, triazole) has a distinct set of vibrational frequencies. Observing absorption bands at these specific wavenumbers confirms their presence in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |

| 3300-2500 | Very Broad, Strong | O-H stretch of hydrogen-bonded carboxylic acid dimer[10][11] |

| ~1710 | Strong, Sharp | C=O stretch of the carboxylic acid[11] |

| ~1620, ~1480 | Medium-Weak, Sharp | C=C stretching vibrations of the aromatic ring |

| ~1250 | Strong | C-O stretch of the carboxylic acid[10] |

| ~1100 | Strong | C-F stretch of the difluorobenzyl group |

| ~940 | Medium, Broad | Out-of-plane O-H bend of the carboxylic acid dimer[12] |

The most telling feature is the exceptionally broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a carboxylic acid dimer and often partially obscures the C-H stretching region.[10] This, combined with the strong carbonyl (C=O) peak, provides unequivocal evidence for the -COOH group.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to solve the complete structural puzzle.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow for acquiring and interpreting NMR data to achieve unambiguous structure confirmation.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it will solubilize the carboxylic acid and its acidic proton will be observable.

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the signals, determine chemical shifts (δ) in ppm, and analyze splitting patterns (multiplicity).

Expected Data & Interpretation (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | Very downfield shift due to acidity and hydrogen bonding.[11] |

| ~8.7 | Singlet | 1H | Triazole C5-H | Protons on electron-deficient triazole rings are significantly deshielded.[14] |

| ~7.5 | Triplet | 1H | Aromatic C4'-H (para to CH₂) | Typical aromatic region; triplet due to coupling to two equivalent ortho fluorine atoms. |

| ~7.2 | Triplet | 2H | Aromatic C3'-H & C5'-H (meta to CH₂) | Typical aromatic region; triplet due to coupling to adjacent proton and fluorine. |

| ~5.8 | Singlet | 2H | Benzyl (-CH₂-) | Singlet as there are no adjacent protons. Located between two electron-withdrawing groups (ring, triazole). |

¹³C and ¹⁹F NMR Spectroscopy

Causality: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. The ¹⁹F NMR spectrum confirms the chemical environment of the fluorine atoms and can reveal couplings to nearby carbon and hydrogen atoms.

Expected ¹³C Data & Interpretation (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | Carboxylic Acid C=O | Typical downfield shift for a carboxyl carbon.[11] |

| ~160 (d, J≈250 Hz) | Aromatic C2'/C6' | Directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF). Appears as a doublet. |

| ~145 | Triazole C4 | Carbon of the triazole ring attached to the carboxylic acid. |

| ~132 (t, J≈10 Hz) | Aromatic C4' | Triplet due to two-bond coupling to two equivalent fluorine atoms (²JCF). |

| ~125 | Triazole C5 | Carbon of the triazole ring attached to the proton. |

| ~112 (d, J≈20 Hz) | Aromatic C3'/C5' | Doublet due to coupling to the adjacent fluorine. |

| ~110 (t, J≈25 Hz) | Aromatic C1' | Triplet due to two-bond coupling to two equivalent fluorine atoms (²JCF). |

| ~50 | Benzyl -CH₂- | Aliphatic carbon signal, shifted downfield by attachment to the aromatic ring and nitrogen. |

Expected ¹⁹F Data: A single signal in the ¹⁹F NMR spectrum would confirm the chemical equivalence of the two fluorine atoms, consistent with the 2,6-disubstitution pattern.

2D NMR: Confirming the Regioisomer

While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the definitive proof of connectivity.

Causality: HMBC detects correlations (couplings) between protons and carbons that are separated by 2 or 3 bonds. This allows us to piece the molecular fragments together. The key correlation to confirm the 1,4-disubstituted triazole is between the benzylic protons (-CH₂-) and the triazole ring carbons.

Caption: Key HMBC correlations confirming the 1,4-regioisomer.

Key Expected HMBC Correlations:

-

Benzylic CH₂ Protons (~5.8 ppm) to Triazole C5 (~125 ppm): This 3-bond correlation is crucial. It proves the benzyl group is attached to the N1 position of the triazole ring, confirming the 1,4-disubstitution pattern.

-

Benzylic CH₂ Protons (~5.8 ppm) to Aromatic C1' (~110 ppm) and C2'/C6' (~160 ppm): Confirms the attachment of the methylene group to the difluorophenyl ring.

-

Triazole C5-H Proton (~8.7 ppm) to Triazole C4 (~145 ppm): Confirms the connectivity within the triazole ring itself.

The observation of these specific cross-peaks in the HMBC spectrum leaves no doubt about the regiochemistry and overall connectivity of the molecule.

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is achieved not by a single measurement, but by the logical integration of multiple, orthogonal analytical techniques. HRMS establishes the elemental formula. FTIR confirms the presence of the required functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity, unambiguously confirming the 1,4-disubstituted regioisomer. This multi-faceted approach ensures a high degree of confidence and creates a self-validating dataset, which is the standard required in modern chemical and pharmaceutical research. The data are further supported by literature reports on analogous structures, such as the crystal structure of the corresponding ethyl ester, which shows the same core framework.[15]

References

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Wang, Y., et al. (2020). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. Retrieved from [Link]

-

Collier, S. J., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. Retrieved from [Link]

-

Shaik, F., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PubMed Central. Retrieved from [Link]

-

Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. The Royal Society of Chemistry. Retrieved from [Link]

-

Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

- Google Patents. (2010). WO2010043849A1 - Process for the preparation of rufinamide.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

Borys, K., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). Rufinamide: this compound. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Xiao, Z.-L., et al. (2010). Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health. Retrieved from [Link]

-

Ascentus Organics Pvt. Ltd. (n.d.). 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Acanthus Research. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

Sources

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | 166196-11-8 [chemicalbook.com]

- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]

- 7. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. jchps.com [jchps.com]

- 14. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Synthetic Guide to 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of the anticonvulsant drug Rufinamide.[1][2][3] Addressed to researchers and professionals in drug development and chemical synthesis, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol is presented, offering a holistic view of the compound's chemical profile. The causality behind experimental choices and data interpretation is explained to ensure both scientific integrity and practical applicability.

Introduction and Molecular Overview

This compound (CAS RN: 166196-11-8) is a heterocyclic organic compound with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of approximately 239.18 g/mol .[1][4] Its structure is defined by three key moieties: a 2,6-difluorobenzyl group, a 1,2,3-triazole ring, and a carboxylic acid functional group. This compound serves as a crucial precursor in the multi-step synthesis of Rufinamide, an antiepileptic agent used for treating seizures associated with Lennox-Gastaut syndrome.[3][5] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and regulatory compliance in pharmaceutical manufacturing.

This guide will deconstruct the spectroscopic data, correlating specific signals and absorption bands to the distinct structural features of the molecule.

Spectroscopic Data Analysis: Unveiling the Molecular Architecture

Spectroscopic analysis provides a non-destructive method to confirm the identity and purity of a synthesized compound. Each technique offers a unique perspective on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR) Analysis: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm . This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its broadness is a characteristic result of chemical exchange.

-

Triazole Proton (-CH=): A sharp singlet is anticipated between 8.0-8.5 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group deshields this proton, shifting it downfield.

-

Aromatic Protons (C₆H₃F₂): The 2,6-difluorobenzyl group presents a symmetric A₂B spin system. The proton at the 4-position (para) will appear as a triplet (or more complex multiplet) around 7.4-7.6 ppm due to coupling with the two equivalent fluorine atoms and the two adjacent meta protons. The two equivalent protons at the 3- and 5-positions (meta) will appear as a triplet (or doublet of doublets) around 7.0-7.2 ppm , coupling to the para proton and the adjacent fluorine atoms.

-

Methylene Protons (-CH₂-): A sharp singlet is expected around 5.7-5.9 ppm . These protons are deshielded by the adjacent electronegative triazole ring and the aromatic system. The absence of adjacent protons results in a singlet multiplicity.

-

-

¹³C NMR (Carbon NMR) Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and will appear in the 160-170 ppm range.[6]

-

Triazole Carbons: The two carbons of the triazole ring are expected in the 125-145 ppm region. The carbon bearing the carboxylic acid (C4) will be further downfield than the protonated carbon (C5).

-

Aromatic Carbons (C₆H₃F₂): Due to the effects of fluorine substitution (large C-F coupling constants), the aromatic region will show complex signals. The carbon directly bonded to the fluorine atoms (C2, C6) will be a doublet with a large coupling constant, appearing around 160-163 ppm . The ipso-carbon (C1) will be found around 113-115 ppm . The carbons at the 3- and 5-positions (meta) will appear around 112-114 ppm , and the carbon at the 4-position (para) will be shifted downfield to approximately 132-134 ppm .

-

Methylene Carbon (-CH₂-): The benzylic methylene carbon signal is expected in the 45-50 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is the hallmark of a carboxylic acid, appearing from 2500 to 3300 cm⁻¹ . This broadening is due to extensive intermolecular hydrogen bonding, which forms a stable dimer structure.[6]

-

C=O Stretch (Carboxylic Acid): A sharp and very strong absorption will be observed around 1700-1725 cm⁻¹ , characteristic of the carbonyl group in a carboxylic acid dimer.[6]

-

C=C and C=N Stretches: Aromatic C=C and triazole C=N stretching vibrations will appear as multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ range.

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (CH₂) C-H stretches appear just below 3000 cm⁻¹. These may be obscured by the broad O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

-

Molecular Ion (M⁺): The molecular ion peak [M]⁺ should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, approximately 239.18 .

-

Key Fragmentation Patterns:

-

Loss of COOH: A prominent fragment at m/z 194 resulting from the loss of the carboxylic acid group (a loss of 45 Da).

-

Loss of H₂O: A fragment at m/z 221 from the loss of water (18 Da).

-

Difluorobenzyl Cation: A strong peak at m/z 127 corresponding to the stable [C₇H₅F₂]⁺ cation, formed by cleavage of the C-N bond between the methylene group and the triazole ring. This is often a base peak.

-

Loss of the Benzyl Group: A fragment corresponding to the triazole-4-carboxylic acid moiety at m/z 112 .

-

Data Summary

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | -COOH | 12.0 - 13.0 ppm (broad s) | Acidic proton, hydrogen bonding. |

| Triazole-H | 8.0 - 8.5 ppm (s) | Deshielded by triazole ring and COOH group. | |

| Aromatic-H (para) | 7.4 - 7.6 ppm (m) | Environment within the difluorophenyl ring. | |

| Aromatic-H (meta) | 7.0 - 7.2 ppm (m) | Environment within the difluorophenyl ring. | |

| -CH₂- | 5.7 - 5.9 ppm (s) | Deshielded by triazole and aromatic rings. | |

| ¹³C NMR | -C OOH | 160 - 170 ppm | Deshielded carbonyl carbon. |

| C -F | 160 - 163 ppm (d) | Direct attachment to highly electronegative fluorine. | |

| Triazole & Aromatic C s | 112 - 145 ppm | Standard range for sp² carbons in these environments. | |

| -C H₂- | 45 - 50 ppm | Aliphatic carbon adjacent to two sp² systems. | |

| IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad, strong) | Intermolecular hydrogen bonding in carboxylic acid dimer.[6] |

| C=O Stretch | 1700 - 1725 cm⁻¹ (sharp, strong) | Carbonyl of a carboxylic acid dimer.[6] | |

| C-F Stretch | 1100 - 1300 cm⁻¹ (strong) | Characteristic C-F bond vibration. | |

| MS | Molecular Ion [M]⁺ | ~239 | Corresponds to the molecular weight C₁₀H₇F₂N₃O₂. |

| [M - COOH]⁺ | ~194 | Loss of the carboxylic acid functional group. | |

| [C₇H₅F₂]⁺ | ~127 | Formation of the stable 2,6-difluorobenzyl cation. |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction followed by saponification. This protocol is adapted from established procedures for the synthesis of Rufinamide intermediates.[7][8]

Step 1: Synthesis of 2-(Azidomethyl)-1,3-difluorobenzene

-

Reagents: 2,6-Difluorobenzyl bromide (1.0 equiv), Sodium Azide (NaN₃, 1.1 equiv), Acetone/Water (4:1 v/v).

-

Procedure: a. Dissolve 2,6-Difluorobenzyl bromide in the acetone/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer. b. Add sodium azide portion-wise at room temperature. c. Heat the reaction mixture to reflux (approx. 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure. e. Add water and extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the azide intermediate as an oil. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Synthesis of Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

-

Reagents: 2-(Azidomethyl)-1,3-difluorobenzene (1.0 equiv), Methyl propiolate (1.0 equiv), Toluene.

-

Procedure: a. Dissolve the azide intermediate from Step 1 in toluene in a round-bottom flask. b. Add methyl propiolate dropwise to the solution. c. Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC. d. After completion, cool the reaction and remove the toluene under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the methyl ester.

Step 3: Hydrolysis to this compound

-

Reagents: Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (1.0 equiv), Lithium Hydroxide (LiOH, 1.5 equiv), Tetrahydrofuran (THF)/Water (3:1 v/v).

-

Procedure: a. Dissolve the methyl ester from Step 2 in the THF/water solvent mixture. b. Add lithium hydroxide and stir the mixture vigorously at room temperature for 2-4 hours. c. Monitor the disappearance of the starting material by TLC. d. Once the reaction is complete, remove the THF under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and acidify to pH 2-3 using 1M HCl. g. The white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Synthetic pathway for the target carboxylic acid.

Conclusion

The structural identity of this compound is unequivocally confirmed by a synergistic analysis of NMR, IR, and MS data. The characteristic signals, including the broad carboxylic acid proton in ¹H NMR, the strong carbonyl absorption in IR, and the predictable fragmentation in mass spectrometry, provide a robust analytical fingerprint. This guide serves as a foundational reference for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate, ensuring high standards of quality and consistency in research and development.

References

-

National Institute of Standards and Technology (NIST). 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. WO2010043849A1 - Process for the preparation of rufinamide.

-

National Institute of Standards and Technology (NIST). 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. PubChem. Available from: [Link]

-

ExportersIndia. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid. Available from: [Link]

-

CAS Common Chemistry. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

-

Acanthus Research. This compound. Available from: [Link]

-

Glyco MindSynth. Rufinamide: this compound. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Rufinamide. PubChem. Available from: [Link]

-

ResearchGate. IR spectrum for standard Rf.. Available from: [Link]

-

SciELO México. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Available from: [Link]

-

PubMed. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Available from: [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Available from: [Link]

Sources

- 1. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]

- 2. This compound Archives - Acanthus Research [acanthusresearch.com]

- 3. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 8. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Core Precursor for the Antiepileptic Drug Rufinamide

Abstract

Rufinamide, marketed as Banzel® or Inovelon®, is a triazole-derivative antiepileptic drug (AED) pivotal in the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3][4] Unlike many traditional AEDs, Rufinamide's structure is unique, centered around a 1,2,3-triazole core.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state, which helps to stabilize neuronal membranes and limit seizure propagation.[2][4] The synthesis of this crucial pharmaceutical agent relies heavily on the strategic formation of its heterocyclic core. This guide provides an in-depth technical examination of a key intermediate, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid , detailing its synthesis, chemical rationale, and subsequent conversion to Rufinamide for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Triazole Core

The synthesis of Rufinamide is a prime example of modern heterocyclic chemistry, where the construction of the central 1,2,3-triazole ring is the cornerstone of the entire process. The most fundamental and widely employed method for creating this moiety is the Huisgen 1,3-dipolar cycloaddition .[5][6] This reaction involves the [3+2] cycloaddition of an organic azide (the 1,3-dipole) with a dipolarophile, typically an alkyne or alkene, to form a five-membered ring.[5][7]

For the synthesis of the target precursor, this compound, the key building blocks are:

-

The 1,3-Dipole: 2,6-Difluorobenzyl azide

-

The Dipolarophile: Propiolic acid

This specific cycloaddition directly installs the necessary substituents at the 1- and 4-positions of the triazole ring, making it a highly efficient route to the desired carboxylic acid intermediate.[8][9]

Figure 2: Workflow for the synthesis of 2,6-difluorobenzyl azide.

Experimental Protocol: Synthesis of 2,6-Difluorobenzyl Azide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluorobenzyl bromide (1.0 eq).

-

Solvent: Add a suitable solvent such as dimethyl sulfoxide (DMSO) or water. The first synthesis described in U.S. Patent 4,789,680 utilized DMSO. [8]3. Reagent Addition: Add sodium azide (NaN₃, ~1.1-1.2 eq) portion-wise to the stirred solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 70 °C in water) for a specified duration (2-30 hours, depending on solvent and temperature). [8][10]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up. Typically, this involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude 2,6-difluorobenzyl azide is often used in the next step without further purification, as it is a high-purity liquid or low-melting solid.

Trustworthiness & Safety Validation: Organic azides are high-energy compounds and can be explosive, particularly at elevated temperatures or upon shock. It is imperative to conduct this reaction behind a blast shield and avoid high temperatures during distillation. The development of continuous flow synthesis has been a significant advancement, allowing for the in-situ generation and immediate consumption of the azide, thereby preventing its accumulation and drastically improving the safety profile of the process. [11][12][13]

Stage 2: Huisgen Cycloaddition to form the Carboxylic Acid Precursor

This stage involves the core ring-forming reaction between the synthesized azide and propiolic acid.

Causality Behind Experimental Choices: The thermal Huisgen cycloaddition is a concerted, pericyclic reaction that proceeds without the need for a catalyst. [6]Toluene is a common solvent for this step as its boiling point allows for the necessary thermal energy to overcome the activation barrier of the cycloaddition. [8][9]While this reaction can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, the electronic properties of the azide and propiolic acid typically favor the formation of the desired 1,4-isomer, which is the direct precursor to Rufinamide. [7][14] Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorobenzyl azide (1.0 eq) in toluene.

-

Reagent Addition: Add propiolic acid (1.0-1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 70-110 °C) and maintain for several hours. [8][9]4. Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the azide.

-

Isolation: Upon completion, cool the mixture. The product, this compound, often precipitates from the cooled solution.

-

Purification: The solid product can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane or cold toluene) to remove impurities, and dried under vacuum.

| Parameter | Typical Value | Source |

| Solvent | Toluene | [8][9] |

| Temperature | 70-110 °C (Reflux) | [8][9] |

| Reaction Time | Several hours | [8] |

| Reported Yield | ~57% | [8] |

| Purity (UPLC) | >99% | [8] |

| Table 1: Summary of reaction parameters for the synthesis of the carboxylic acid precursor. |

Conversion to Rufinamide: The Final Amidation

The final step is the conversion of the carboxylic acid functional group into the primary carboxamide of Rufinamide.

Causality Behind Experimental Choices: Carboxylic acids are not sufficiently reactive to undergo direct amidation with ammonia. Therefore, the carboxylic acid must first be "activated." A standard and highly effective method is to convert it to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. [9]This highly electrophilic acyl chloride then reacts readily and irreversibly with ammonia to form the stable amide bond.

Figure 3: Two-step process for the conversion of the carboxylic acid to Rufinamide.

Experimental Protocol: Synthesis of Rufinamide from Carboxylic Acid

-

Activation: Suspend the this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Reaction (Acyl Chloride Formation): Heat the mixture to reflux gently for 1-2 hours. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Amidation: Carefully and slowly add the crude acyl chloride intermediate to a cooled (e.g., 0-5 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH). This reaction is highly exothermic.

-

Precipitation & Isolation: Stir the mixture. The final product, Rufinamide, will precipitate as a solid. Collect the solid by filtration.

-

Purification: Wash the filtered solid with cold water and then a suitable organic solvent (e.g., ethanol or isopropanol) to remove impurities. Dry the purified Rufinamide under vacuum.

Alternative Pathways and Process Intensification

While the carboxylic acid route is robust, alternative industrial syntheses often seek to improve efficiency and reduce the number of steps. A prominent alternative involves using methyl propiolate as the dipolarophile instead of propiolic acid. [8][10]

-

Methyl Ester Route: The cycloaddition of 2,6-difluorobenzyl azide with methyl propiolate yields methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. This ester intermediate can then be directly converted to Rufinamide by ammonolysis (reaction with ammonia), bypassing the need for the acyl chloride activation step. [8][10]This is often performed as a one-pot synthesis, further improving process efficiency. [8][10] Process Intensification via Continuous Flow: Modern pharmaceutical manufacturing increasingly favors continuous flow processes over traditional batch synthesis. This is especially true for reactions involving hazardous intermediates.

Figure 4: Simplified comparison of batch versus continuous flow logic for Rufinamide precursor synthesis.

The benefits of a continuous flow approach for this synthesis are substantial:

-

Enhanced Safety: The energetic benzyl azide is generated and consumed in small quantities within the reactor, eliminating the risks associated with its isolation and storage. [11][12]* Superior Control: Microreactors offer exceptional heat and mass transfer, allowing for precise control over reaction temperature and time, which can lead to higher yields and fewer byproducts. [15]* Increased Productivity: Continuous processes can operate for extended periods, offering higher throughput compared to the cyclical nature of batch production. [16]

Conclusion

This compound stands as a cornerstone intermediate in a classical and reliable synthetic route to the antiepileptic drug Rufinamide. Its synthesis, anchored by the powerful Huisgen 1,3-dipolar cycloaddition, demonstrates a foundational strategy in modern medicinal chemistry. While this pathway is effective, the field continues to evolve. The exploration of alternative dipolarophiles and the adoption of process intensification technologies like continuous flow synthesis highlight the ongoing drive for safer, more efficient, and greener pharmaceutical manufacturing. For researchers and drug development professionals, understanding the chemistry of this precursor is essential not only for the production of Rufinamide but also as a model for the synthesis of other complex heterocyclic drug molecules.

References

-

A Short Review on Synthetic Advances toward the Synthesis of Rufinamide, an Antiepileptic Drug. Organic Process Research & Development - ACS Publications. [Link]

-

A Short Review on Synthetic Advances toward the Synthesis of Rufinamide, an Antiepileptic Drug. Organic Process Research & Development. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH. [Link]

-

An efficient synthesis of rufinamide, an antiepileptic drug. ResearchGate. [Link]

-

Continuous synthesis method of rufinamide. Patsnap Eureka. [Link]

-

Continuous Flow Total Synthesis of Rufinamide. ResearchGate. [Link]

-

Rufinamide Synthesis Route. PharmaCompass. [Link]

- Process for the preparation of rufinamide.

-

From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Green Chemistry (RSC Publishing). [Link]

-

Continuous Flow Total Synthesis of Rufinamide. Organic Process Research & Development. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Antiepileptic Drug Rufinamide: Synthesis and Process Impurities. ResearchGate. [Link]

-

Scheme of the 3-step synthesis of rufinamide precursor performed using flow chemistry. ResearchGate. [Link]

-

From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Semantic Scholar. [Link]

-

Rufinamide: this compound. Glyco MindSynth. [Link]

-

Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes. Durham e-Theses. [Link]

-

1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid. Ascentus Organics Pvt. Ltd.. [Link]

-

This compound. Acanthus Research. [Link]

-

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. NIST WebBook. [Link]

-

Rufinamide. StatPearls - NCBI Bookshelf. [Link]

-

Rufinamide. Wikipedia. [Link]

-

Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. PMC - NIH. [Link]

-

Drug ID: D00690. DrugBank. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Rufinamide - Wikipedia [en.wikipedia.org]

- 4. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rufinamide, E-2080, RUF-331, CGP-33101, Xilep-药物合成数据库 [drugfuture.com]

- 10. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 166196-11-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential applications of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by CAS number 166196-11-8. This compound is a key intermediate and a known impurity in the synthesis of the antiepileptic drug Rufinamide. This guide will delve into its structural elucidation, spectroscopic data, and potential biological activities, including its relationship with Rufinamide and the broader herbicidal potential of triazole derivatives. A detailed experimental protocol for its analysis via High-Performance Liquid Chromatography (HPLC) is also presented, along with a list of known suppliers. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug development, and agrochemical science.

Introduction

This compound is a triazole derivative of significant interest in the pharmaceutical industry. Its primary recognition comes from its role as a crucial precursor and a process impurity in the manufacturing of Rufinamide, a medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] The presence and quantification of this impurity are critical for the quality control and regulatory compliance of Rufinamide formulations.[3] Beyond its role as an impurity, the inherent chemical structure of a substituted triazole suggests the potential for broader biological activities, a notion supported by the wide range of applications for triazole-containing compounds in medicine and agriculture.[4] This guide aims to consolidate the available technical information on this compound, providing a foundation for further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 166196-11-8 | [5] |

| Molecular Formula | C₁₀H₇F₂N₃O₂ | [5] |

| Molecular Weight | 239.18 g/mol | [6] |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | [7] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not explicitly stated in the search results. | |

| Boiling Point | Predicted: 442.0 ± 55.0 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol. | |

| pKa | Predicted: 3.25 ± 0.50 |

Note: Some physical properties are predicted values and should be confirmed experimentally.

Synthesis and Manufacturing

The synthesis of this compound is intricately linked to the production of Rufinamide. A common synthetic route involves a one-pot reaction that can be adapted to yield the carboxylic acid.[8] The general synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound.

Experimental Protocol Insight:

The synthesis begins with the reaction of 2,6-difluorobenzyl bromide with an azide source, typically sodium azide, to form 2-(azidomethyl)-1,3-difluorobenzene.[8] This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with an acetylene derivative. For the synthesis of the target carboxylic acid, methyl propiolate is used, which results in the formation of the corresponding methyl ester.[8] The final step to obtain the carboxylic acid is the hydrolysis of this methyl ester, which can be achieved under alkaline conditions. The entire process can be performed as a one-pot synthesis for the production of Rufinamide, with the isolation of the carboxylic acid intermediate being a key step for its use as a reference standard or for further derivatization.[8]

Spectroscopic and Analytical Data

Accurate identification and quantification of this compound are crucial, particularly in the context of pharmaceutical quality control.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorobenzyl group, a singlet for the methylene (-CH₂) protons, and a singlet for the proton on the triazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the difluorobenzyl ring, the methylene carbon, the carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C stretching. The IR spectrum of the degradation product of Rufinamide, which is this carboxylic acid, would notably lack the -NH₂ stretching bands present in the parent drug.[9][10]

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is essential for the quantification of this compound, especially as an impurity in Rufinamide.[3]

Caption: Workflow for the RP-HPLC analysis of the target compound.

The following protocol is based on a published method for the analysis of Rufinamide and its acid impurity.[3]

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a phosphate buffer (pH 4.0).

-

Mobile Phase B: Prepare a mixture of tetrahydrofuran, methanol, acetonitrile, and water.

-

-

Chromatographic Conditions:

-

Column: Kinetex C18 (or equivalent)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215 nm

-

Injection Volume: Appropriate for the concentration range

-

Gradient Program: A gradient elution is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to ensure the separation of the analyte from the parent drug and other impurities.

-

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Solution: Prepare the sample containing the analyte (e.g., a Rufinamide drug substance or product) by dissolving a known quantity in the diluent.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time.

-

Quantify the amount of the analyte in the sample by comparing its peak area to the peak areas of the standard solutions.

-

This method has been shown to be linear, specific, accurate, and precise, making it suitable for routine quality control analysis.[3]

Biological Activity and Potential Applications

Relationship with Rufinamide and Anticonvulsant Activity

The primary biological context of this compound is its role as a precursor and metabolite/degradation product of Rufinamide.[11] Rufinamide is an anticonvulsant that is thought to exert its effect by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes.[11] While the carboxylic acid derivative is structurally similar to Rufinamide, its direct pharmacological activity on sodium channels has not been extensively reported. As a metabolite, its pharmacological profile is of interest for understanding the overall therapeutic and toxicological effects of Rufinamide.

Potential Herbicidal Activity

Triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal effects.[4] Many commercial herbicides incorporate a triazole moiety. The mechanism of action for some triazole-based herbicides involves the inhibition of specific enzymes in plants, such as protoporphyrinogen oxidase. While there is no specific research available on the herbicidal activity of this compound, its structural features warrant investigation in this area. Screening this compound for herbicidal activity against various weed species could be a promising avenue for future research.

Suppliers

This compound is available from several chemical suppliers, primarily as a reference standard for analytical purposes. A list of some suppliers includes:

-

Acanthus Research[2]

-

Acmec Biochemical[6]

-

Ascentus Organics Pvt. Ltd.[5]

-

BLDpharm[12]

-

ChemicalBook

-